5-Amino-7-methylquinoline sulfate
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Overview
Description
7-Methylquinolin-5-amine sulfate is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its wide range of biological activities and applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylquinolin-5-amine sulfate typically involves the modification of the quinoline nucleus. One common method is the reaction of aniline derivatives with malonic acid equivalents . Another approach involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production methods for 7-methylquinolin-5-amine sulfate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Methylquinolin-5-amine sulfate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced nitrogen functionalities.
Scientific Research Applications
7-Methylquinolin-5-amine sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 7-methylquinolin-5-amine sulfate involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, quinoline derivatives may induce apoptosis, inhibit angiogenesis, and disrupt cell migration .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 7-methylquinolin-5-amine sulfate, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline nucleus.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Uniqueness
7-Methylquinolin-5-amine sulfate is unique due to its specific substitution pattern on the quinoline nucleus, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
93687-28-6 |
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Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
7-methylquinolin-5-amine;sulfuric acid |
InChI |
InChI=1S/C10H10N2.H2O4S/c1-7-5-9(11)8-3-2-4-12-10(8)6-7;1-5(2,3)4/h2-6H,11H2,1H3;(H2,1,2,3,4) |
InChI Key |
LLWHSIDJIYPAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
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